MAO-A Target Engagement Profile vs. In-Class Analogs
In a recombinant human MAO-A enzymatic assay, the free base of the target compound demonstrated an IC50 of 2,400 nM [1]. While this represents only moderate potency, it serves as a specific reference point for the scaffold's interaction with amine oxidases. For comparison, high-affinity MAO-A inhibitors in the same aminopyrazole class have reported IC50 values in the low nanomolar range, suggesting that this compound's value lies not in its potency but as a well-characterized, lower-affinity control or starting point for fragment-based design. Its clinical relevance for depression, Parkinson’s disease, or related neuroscience research will depend heavily on further optimization [2].
| Evidence Dimension | Recombinant human MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 2,400 nM |
| Comparator Or Baseline | High-affinity MAO-A aminopyrazoles (sub-nanomolar range, exact comparators unspecified) |
| Quantified Difference | ~1,000-fold less potent than optimized leads |
| Conditions | Recombinant human MAO-A, MAO-Glo assay, 60 min incubation |
Why This Matters
Knowing the exact activity level, even if moderate, allows scientists to utilize this compound as a structurally related negative control or a low-affinity starting point for SAR studies, which is critical for assay validation.
- [1] BindingDB. BDBM50142189: IC50 data for recombinant human MAO-A. CHEMBL3759239. View Source
- [2] ChEMBL Database. CHEMBL3759239: Compound Report Card. View Source
